4-Ethoxycyclohexanone
Overview
Description
4-Ethoxycyclohexanone is a chemical compound with the CAS Number: 23510-92-1 and Linear Formula: C8H14O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-Ethoxycyclohexanone involves several steps. Some of the methods include the use of potassium dichromate and sulfuric acid , and the use of MeMgI and I2 in a multistep reaction . Other methods involve the use of potassium hydroxide and Dimethoxymethane , and sodium tetrahydroborate in methanol .Molecular Structure Analysis
The molecular structure of 4-Ethoxycyclohexanone can be represented by the SMILES stringCCOC1CCC(CC1)=O
. The InChI key for this compound is LVEFFFUKMDNCBN-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
4-Ethoxycyclohexanone is a solid compound . The molecular weight of this compound is 142.20 . The compound has a SMILES string representation asCCOC1CCC(CC1)=O
.
Scientific Research Applications
Analytical Profiles in Biological Matrices
One of the scientific applications of derivatives of cyclohexanones, which includes compounds similar to 4-Ethoxycyclohexanone, is their identification in biological matrices. A study by De Paoli et al. (2013) developed and validated a method for qualitative and quantitative analysis of psychoactive arylcyclohexylamines in blood, urine, and vitreous humor using liquid chromatography and ultraviolet detection. This research highlights the use of cyclohexanone derivatives in forensic and toxicological analysis (De Paoli et al., 2013).
Chemical Synthesis and Reactions
The compound has been utilized in various chemical reactions and syntheses. For instance, Matsuo et al. (2009) reported the formal [4+2] cycloaddition between 3-Ethoxycyclobutanones and silyl enol ethers, leading to the formation of 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This study showcases the versatility of 4-Ethoxycyclohexanone in chemical synthesis (Matsuo, Negishi, & Ishibashi, 2009).
Crystal Structure Analysis
Hernández-Ortega et al. (2001) studied a similar compound, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, providing insights into the crystal structure and conformation of such molecules. This research is significant for understanding the molecular geometry and interactions of cyclohexanone derivatives (Hernández-Ortega et al., 2001).
Pharmaceutical and Medicinal Chemistry
In the pharmaceutical and medicinal chemistry arena, cyclohexanone derivatives, similar to 4-Ethoxycyclohexanone, have been studied for their potential therapeutic effects. Muth et al. (1986) explored the antidepressant biochemical profile of Wy-45,030, a novel bicyclic compound derived from cyclohexanol, indicating the role of cyclohexanone derivatives in drug development (Muth et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethoxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8-5-3-7(9)4-6-8/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEFFFUKMDNCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338111 | |
Record name | 4-Ethoxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxycyclohexanone | |
CAS RN |
23510-92-1 | |
Record name | 4-Ethoxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxycyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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